3-Chloro-5-(pentafluorosulfur)benzaldehyde molecular weight
3-Chloro-5-(pentafluorosulfur)benzaldehyde molecular weight
An In-Depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzaldehyde: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-5-(pentafluorosulfur)benzaldehyde, a novel aromatic aldehyde of significant interest to the fields of medicinal chemistry, agrochemicals, and materials science. The document elucidates the unique physicochemical properties conferred by the pentafluorosulfur (SF₅) moiety, often termed a "super-trifluoromethyl group," including its profound effects on lipophilicity, metabolic stability, and electronic character. In the absence of established public literature, a robust synthetic route is proposed, complete with a detailed experimental protocol and purification strategy. Furthermore, this guide outlines a complete workflow for the analytical characterization of the molecule, employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Potential applications, driven by the unique attributes of the SF₅ group as a bioisosteric replacement, are discussed in the context of modern drug discovery and advanced material design. Safety and handling protocols, extrapolated from analogous chemical structures, are also provided to ensure safe laboratory practice.
Introduction: The Strategic Value of the Pentafluorosulfur Moiety
The landscape of molecular design, particularly in pharmaceutical and agrochemical research, is perpetually driven by the need for novel functional groups that can fine-tune the properties of bioactive molecules. Among the array of fluorine-containing groups, the pentafluorosulfur (or pentafluorosulfanyl) SF₅ group has emerged as a compelling substituent with a unique profile that sets it apart.[1] It is frequently referred to as a "super trifluoromethyl group" due to its superior steric bulk, higher electronegativity, and exceptional chemical and thermal stability.[2]
The SF₅ group profoundly enhances the lipophilicity of a parent molecule, a critical factor for improving membrane permeability and, consequently, bioavailability.[3] Its remarkable resistance to metabolic degradation extends the in-vivo half-life of drug candidates, a highly desirable trait in drug development.[3] Unlike the trifluoromethyl (CF₃) group, the SF₅ moiety has a distinct octahedral geometry and a larger volume, which can lead to unique binding interactions with biological targets.[4] These characteristics make the SF₅ group an attractive bioisostere for tert-butyl, trifluoromethyl, and even nitro groups, offering a powerful tool for lead optimization in structure-activity relationship (SAR) studies.[4][5] The incorporation of this group into an aromatic scaffold, as in 3-Chloro-5-(pentafluorosulfur)benzaldehyde, creates a versatile building block for accessing novel chemical space.
Physicochemical Profile of 3-Chloro-5-(pentafluorosulfur)benzaldehyde
The combination of a chloro group, an aldehyde, and a pentafluorosulfur group on a benzene ring results in a molecule with distinct electronic and physical properties. The aldehyde serves as a versatile chemical handle for subsequent synthetic transformations, while the chloro and SF₅ groups act as powerful electron-withdrawing moieties that also modulate solubility and conformation.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 3-Chloro-5-(pentafluorosulfanyl)benzaldehyde | --- |
| Molecular Formula | C₇H₄ClF₅OS | --- |
| Molecular Weight | 266.62 g/mol | Calculated |
| Monoisotopic Mass | 265.9564 g/mol | Calculated |
| CAS Number | Not available in public databases | --- |
| Canonical SMILES | C1=C(C=C(C=C1Cl)C=O)S(F)(F)(F)(F)F | --- |
Figure 1: 2D Chemical Structure
Proposed Synthesis and Purification Workflow
Causality of the Synthetic Approach
The chosen strategy is a Gattermann-Koch-type formylation. This electrophilic substitution reaction is well-suited for introducing an aldehyde group onto an aromatic ring. The strong deactivating and meta-directing nature of both the chloro and SF₅ substituents directs the incoming formyl group to the position ortho to the chlorine and para to the SF₅ group, which is sterically hindered. The most likely product is formylation at the C1 position (between the two substituents), leading to the desired 3,5-disubstituted product. The use of a high-pressure carbon monoxide atmosphere and a strong Lewis acid catalyst like aluminum chloride is necessary to overcome the deactivated nature of the aromatic ring.
Caption: Proposed workflow for synthesis and purification.
Step-by-Step Experimental Protocol (Proposed)
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Reactor Setup: To a high-pressure stainless-steel reactor, add anhydrous aluminum chloride (1.2 eq.) and a catalytic amount of copper(I) chloride (0.1 eq.) under a strict argon atmosphere.
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Solvent and Substrate Addition: Add anhydrous dichloromethane (DCM) via cannula transfer, and cool the mixture to 0°C. Add 1-chloro-3-(pentafluorosulfur)benzene (1.0 eq.) dropwise to the stirred suspension.
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Formylation Reaction: Seal the reactor and pressurize with carbon monoxide gas to 50-100 atm. Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by taking aliquots (after careful depressurization) and analyzing via GC-MS.
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Work-up: Carefully vent the reactor and pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and quenches the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The choice of solvent system is critical and should be optimized via thin-layer chromatography (TLC).[6]
Analytical Characterization
Rigorous analytical validation is paramount to confirm the identity, purity, and structure of the synthesized compound.
Caption: Workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to be simple, showing three distinct signals in the aromatic region (likely between 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, and a singlet for the aldehyde proton further downfield (around 10.0 ppm).
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¹³C NMR: This spectrum will confirm the presence of seven carbon atoms, including the characteristic aldehyde carbonyl signal (~190 ppm).
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¹⁹F NMR: This is the most diagnostic technique. The SF₅ group will exhibit a characteristic AX₄ pattern: a quintet for the apical fluorine and a doublet of quintets for the four equatorial fluorines. This pattern is a definitive signature of the SF₅ group.
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique serves a dual purpose. The gas chromatogram will provide a quantitative measure of purity by revealing the presence of any volatile impurities or starting material. The mass spectrum will confirm the molecular weight of the compound, with the fragmentation pattern showing the isotopic signature of one chlorine atom and the loss of fluorine or SFₓ fragments.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities, reverse-phase HPLC with a UV detector is the method of choice. A gradient elution using acetonitrile and water on a C18 column will effectively separate the product from polar and non-polar contaminants, allowing for precise purity determination (e.g., >98%).
Applications in Research and Development
The unique combination of functional groups makes 3-Chloro-5-(pentafluorosulfur)benzaldehyde a highly valuable intermediate.
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Medicinal Chemistry: The aldehyde can be readily converted into a vast array of other functionalities (amines, alcohols, carboxylic acids, heterocycles). This allows for the rapid generation of libraries of SF₅-containing compounds for screening against biological targets. The SF₅ group can improve metabolic stability and cell permeability, potentially transforming a moderately active compound into a viable drug candidate.[3][7]
-
Agrochemicals: The principles of drug design also apply to agrochemicals. The introduction of the SF₅ group can enhance the potency and environmental stability of herbicides and pesticides.[4][8]
-
Materials Science: The strong dipole moment and high stability of the SF₅ group make it a candidate for designing advanced polymers, liquid crystals, and other materials with unique dielectric and thermal properties.[1]
Safety, Handling, and Storage
As no specific toxicological data for 3-Chloro-5-(pentafluorosulfur)benzaldehyde exists, it must be handled with care, assuming it is hazardous.
-
Hazard Assessment: Structurally related chlorinated and fluorinated benzaldehydes are known to be irritants to the skin, eyes, and respiratory tract.[9] Some are classified as harmful if swallowed.
-
Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. For long-term stability, storage under an inert atmosphere (argon or nitrogen) is recommended.
Conclusion
3-Chloro-5-(pentafluorosulfur)benzaldehyde is a strategically important chemical building block that leverages the exceptional properties of the pentafluorosulfur group. While its synthesis requires specialized conditions, the potential payoff in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials is substantial. Its true value lies in its role as a gateway to a wide range of novel SF₅-substituted molecules, enabling researchers to explore previously inaccessible areas of chemical space and push the boundaries of molecular design.
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